Methyl 3-chloro-3-oxopropionate
Overview
Description
Methyl 3-chloro-3-oxopropionate is a compound of interest in various fields of chemistry due to its reactivity and potential as a building block in organic synthesis. The focus on this compound involves understanding its synthesis pathways, molecular structure, and the chemical and physical properties that make it valuable for specific applications.
Synthesis Analysis
The synthesis of Methyl 3-chloro-3-oxopropionate can be achieved through various methods. One approach involves the direct conversion of 3-hydroxy-2,2-dimethylpropionaldehyde prepared by the aldol condensation of isobutyraldehyde and formaldehyde, to the methyl ester using chlorine and sodium hydroxide in methanol under optimized conditions (Li Cheng-fan, 2001).
Molecular Structure Analysis
Molecular structure analysis, including molecular dynamics simulations and X-ray crystallography, provides insights into the complex formation and structural characteristics of Methyl 3-chloro-3-oxopropionate. Studies involving molecular dynamics simulations have elucidated the energies of complexation and the geometry of complexes with specific cyclodextrins, revealing significant insights into the stereochemical aspects of the molecule (J. Köhler et al., 1994).
Chemical Reactions and Properties
Methyl 3-chloro-3-oxopropionate undergoes various chemical reactions, including interactions with thiosemicarbazones, leading to the formation of novel compounds such as 4-methoxycarbonyl-5-phenyl-2-substituted thiazoles. This reactivity demonstrates its utility as a precursor in synthesizing heterocyclic compounds (V. Mamedov et al., 1991).
Scientific Research Applications
Synthesis of Novel Compounds:
- Methyl 3-phenyl-3-chloro-2-oxopropionate reacts with thiosemicarbazones to form novel 4-methoxycarbonyl-5-phenyl-2-substituted thiazoles and 2-hydrazino-4-methoxycarbonyl-5-phenylthiazole through intermediate products (Mamedov, Valeeva, Antokhina, & Nuretdinov, 1991).
Preparation of Methyl 2-Diazo-3-Oxopropionates:
- The in situ methoxycarbonylation of methyl ketones followed by diazo transfer is used to obtain Methyl 2-diazo-3-oxopropionates, indicating its utility in organic synthesis (Zhmurov, Dar'in, Bakulina, & Krasavin, 2020).
Microbial Asymmetric Reduction:
- Microorganisms like Mucor ambiguus IFO 6742 and Trichoderma viride OUT 4642 are used for the asymmetric reduction of Methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropionate to produce optically active chlorohydroxyesters, which are significant in stereochemical studies (Nishida, Matsumae, Machida, & Shibatani, 1995).
Reduction by Microorganisms:
- 2-Chloro-3-aryl-3-oxopropionic acid esters are reduced by microorganisms to produce enantiomerically pure chlorohydroxyesters, useful in the synthesis of phenylglycidic esters (Cabon, Larchevěque, Buisson, & Azerad, 1992).
Formation of 1,4-Thiazine and 1,4-Oxazane Derivatives:
- Methyl 3-phenyl-3-chloro-2-oxopropionate's reaction with 2-mercapto- and 2-hydroxyethanolamines leads to the formation of these derivatives, showcasing its role in heterocyclic chemistry (Mamedov, Valeeva, Sibgatullina, Antokhina, & Nuretdinov, 1993).
Investigation of Enantioselective Reductions:
- Studies on the enantioselective reduction of various esters of 2-methyl-3-oxopropionic acid by bakers’ yeast, which is essential in understanding the effects of substrate structure on enzymatic stereoselectivity (Nakamura, Miyai, Ushio, Oka, & Ohno, 1988).
Applications in Liquid Crystal Technology:
- Synthesis of linear malonates and cyanoacetates tethered to 4-cyanobiphenyls for liquid-crystalline applications, indicating its potential in advanced material sciences (Kreß, Kaller, Axenov, Tussetschläger, & Laschat, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 3-chloro-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-8-4(7)2-3(5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBCRHAMJFMIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190959 | |
Record name | Methyl 3-chloro-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-3-oxopropionate | |
CAS RN |
37517-81-0 | |
Record name | Methyl 3-chloro-3-oxopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37517-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl malonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-chloro-3-oxopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chloro-3-oxopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL MALONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT3SX9MTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.